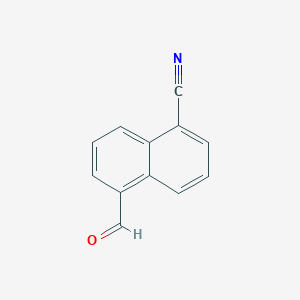

Diethyl 5-bromoisophthalate

Overview

Description

Diethyl 5-bromoisophthalate is a chemical compound with the molecular formula C12H13BrO4 . It is a white to yellow powder or crystal . It is used in various chemical reactions as a reagent .

Molecular Structure Analysis

The InChI code for Diethyl 5-bromoisophthalate is 1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

Diethyl 5-bromoisophthalate is a white to yellow powder or crystal . It is stored at room temperature .

Scientific Research Applications

H-bonded Organic Frameworks (HOFs)

5-Bromoisophthalic acid, closely related to Diethyl 5-bromoisophthalate, has potential as an organic linker in HOFs. Its hydrogen-bonding properties are significant for reversible structural transformations, dissolution and re-crystallization, low densities, and high porosity in these frameworks (Ramanna, Tonannavar, & Tonannavar, 2021).

Environmental and Biological Impacts

Research on diethyl phthalate (DEP), a similar phthalate compound, highlights its widespread use in industries and the potential for endocrine-related effects. Studies have investigated its effects on freshwater fish, revealing alterations in hematological parameters and indications of toxicity (Sepperumal & Saminathan, 2013).

Degradation Techniques

Advanced degradation methods for diethyl phthalate in aqueous solutions have been explored. For instance, using copper ferrite decorated multi-walled carbon nanotubes magnetic nanoparticles as catalysts in persulfate activation shows significant potential for degrading DEP, especially in water treatment applications (Zhang et al., 2016).

Photocatalysis

The use of reduced graphene oxide zinc oxide nanocomposites in photocatalytic degradation of diethyl phthalate under UV light exposure has been studied, demonstrating their effectiveness in eliminating persistent organic pollutants from water (Kumar et al., 2020).

Chemodosimetric Applications

Schiff bases and their copper(II) complexes have been studied as selective chemodosimeters for mercury(II), involving hydrolysis of aldimine over an ester group. Diethyl-5-aminoisophthalate (DEA) is one of the products of such a process, highlighting potential applications in chemical sensing (Kumar et al., 2014).

Toxicological Studies

Investigations into the toxicological profile of diethyl phthalate (DEP), especially its usage in pharmaceutical coatings, cosmetics, and plastic films, have provided insights into its health effects, including carcinogenic, teratogenic, hepatotoxic, and endocrine impacts (Api, 2001).

Safety and Hazards

properties

IUPAC Name |

diethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFHATYWKREQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155567 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-bromoisophthalate | |

CAS RN |

127437-29-0 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

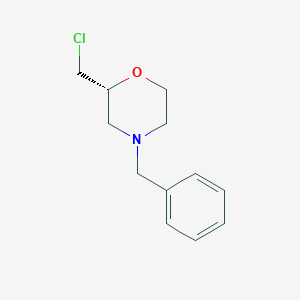

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)

![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)